molecular formula C14H18F2N6OS B6457058 4-(difluoromethyl)-6-{4-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]piperazin-1-yl}-2-methylpyrimidine CAS No. 2549029-05-0

4-(difluoromethyl)-6-{4-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]piperazin-1-yl}-2-methylpyrimidine

Cat. No. B6457058
CAS RN: 2549029-05-0
M. Wt: 356.40 g/mol
InChI Key: TWQJQIKSOIVWES-UHFFFAOYSA-N
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Description

Difluoromethylation is a process that has gained significant attention due to its applicability in functionalizing diverse fluorine-containing heterocycles . These heterocycles are often core moieties of various biologically and pharmacologically active ingredients .


Synthesis Analysis

The last decade has seen an increase in metal-based methods that can transfer CF2H to C(sp2) sites both in stoichiometric and catalytic mode . Difluoromethylation of C(sp2)–H bond has also been accomplished through Minisci-type radical chemistry . Examples of electrophilic, nucleophilic, radical, and cross-coupling methods have appeared to construct C(sp3)–CF2H bonds .


Molecular Structure Analysis

The molecular structure of difluoromethyl-containing compounds is characterized by the presence of a CF2H group. This group can be attached to various types of atoms including carbon (sp, sp2, sp3), oxygen, nitrogen, or sulfur .


Chemical Reactions Analysis

The formation of X–CF2H bond where X is oxygen, nitrogen, or sulfur is conventionally achieved upon reaction with ClCF2H . More recently, numerous protocols have achieved X–H insertion with novel non-ozone depleting difluorocarbene reagents .


Physical And Chemical Properties Analysis

The physical and chemical properties of difluoromethyl-containing compounds can vary greatly depending on the specific compound. Factors such as the type of atoms the CF2H group is attached to, the overall structure of the compound, and the presence of other functional groups can all influence these properties .

Scientific Research Applications

Late-Stage Difluoromethylation

Overview: Difluoromethylation involves introducing a CF2H group into organic molecules. This process has gained significant attention due to its impact on drug discovery, materials science, and bioorganic chemistry. Let’s explore the various aspects of this field:

X–CF2H Bond Formation:
Metal-Based Methods:
Stereoselective Difluoromethylation:
X–CF2H Bond Formation with Oxygen, Nitrogen, and Sulfur:
Pharmaceutical Relevance:

Difluoromethylation of Heterocycles via Radical Processes

Overview: Applications:

Mechanism of Action

Future Directions

The field of difluoromethylation has seen significant advances in recent years, and this trend is likely to continue. Future research may focus on developing new methods for difluoromethylation, exploring new applications for difluoromethyl-containing compounds, and improving our understanding of the properties and behavior of these compounds .

properties

IUPAC Name

5-[4-[6-(difluoromethyl)-2-methylpyrimidin-4-yl]piperazin-1-yl]-3-(methoxymethyl)-1,2,4-thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18F2N6OS/c1-9-17-10(13(15)16)7-12(18-9)21-3-5-22(6-4-21)14-19-11(8-23-2)20-24-14/h7,13H,3-6,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWQJQIKSOIVWES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N2CCN(CC2)C3=NC(=NS3)COC)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18F2N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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